
Sodium ion
Vue d'ensemble
Description
Sodium ions (Na⁺) are monoatomic cations derived from the alkali metal sodium (atomic number 11). With an ionic radius of 0.95 Å and a +1 charge, Na⁺ plays critical roles in biological systems, electrochemical technologies, and industrial applications. In biology, sodium ions are essential for nerve impulse transmission, osmoregulation, and enzymatic activity . In energy storage, sodium-ion batteries (SIBs) have emerged as a cost-effective alternative to lithium-ion batteries (LIBs) due to sodium’s abundance (2.3–2.8% of Earth’s crust) and similar electrochemical behavior to lithium . Sodium also forms stable compounds with organic and inorganic materials, such as Prussian blue analogues (PBAs) and sodium-based electrolytes, enabling diverse applications in materials science .
Applications De Recherche Scientifique
Sodium-Ion Batteries (SIBs)
Overview : Sodium-ion batteries are emerging as a viable alternative to lithium-ion batteries, particularly for large-scale energy storage applications. They utilize sodium ions as charge carriers and offer several advantages, including abundance and cost-effectiveness.
1.1. Performance Characteristics
Recent advancements have highlighted the potential of sodium-ion batteries in various settings:
- Energy Density : While SIBs generally have lower energy density compared to lithium-ion batteries, ongoing research is focused on improving this metric. For instance, sodium-ion cells utilizing NaFe[Fe(CN)]3HO achieved a specific capacity of 116 mAh/g at a current density of 10 mA/g with an impressive capacity retention of 83% at 500 mA/g .
- Long Cycle Life : A well-packaged sodium-ion battery can achieve more than 2000 cycles , demonstrating their durability .
1.2. Case Studies
- Sodium-Ion Alliance for Grid Energy Storage (SAGES) : This initiative focuses on developing high-performance, low-cost sodium-ion batteries for grid applications. The collaboration includes national laboratories and universities aiming to enhance safety and efficiency in energy storage systems .
- Material Innovations : Research on cathode materials like NaFeFe(CN) has shown significant improvements in performance metrics, indicating that material optimization is key to advancing SIB technology .
Neurophysiological Applications
Sodium ions are integral to the functioning of neuronal cells, particularly in the context of action potentials and nerve signaling.
2.1. Mechanism of Action
- Voltage-Gated Sodium Channels : These channels are critical for the propagation of action potentials in neurons. The blocking of sodium channels by compounds such as tetrodotoxin (TTX) has been extensively studied for its implications in neurophysiology . TTX selectively inhibits Na channels, which can provide insights into pain relief mechanisms and local anesthesia applications.
2.2. Therapeutic Uses
- Sodium ions' role extends into therapeutic contexts where they facilitate nerve conduction and muscle contraction. Understanding their dynamics can lead to advancements in analgesics and anesthetic drugs .
Material Science Applications
Sodium ions are also pivotal in the development of new materials with enhanced properties for various applications.
3.1. Nanoporous Carbon Materials
Research has indicated that nanoporous carbon materials can be designed specifically for sodium ion storage, enhancing the performance of SIBs . These materials exhibit high adsorption energies, making them suitable for efficient ion transport.
3.2. Case Studies on Material Development
- Hybrid Materials : Studies on hybrid structures combining sulfides with graphene have shown promising results in terms of adsorption energies and overall material stability, which are essential for improving battery performance .
Summary Table: Key Applications of Sodium Ions
Q & A
Basic Research Questions
Q. How can experimental design methodologies optimize sodium ion interactions in electrolyte systems for energy storage applications?
- Methodological Approach : Utilize factorial experimental designs (e.g., 2³ factorial) to evaluate variables such as this compound concentration, electrolyte pH, and counterion effects. For example, Box–Wilson designs can model interactions between sodium ions and other ions (e.g., K⁺, Zn²⁺) to identify optimal conditions for ion transport efficiency . Statistical tools like ANOVA and LSD tests are critical for validating interactions and isolating significant factors .
- Data Analysis : Compare model-predicted outcomes (e.g., ion mobility, conductivity) with experimental results to refine thermodynamic or kinetic parameters .
Q. What are reliable methods for detecting this compound activity in complex biological or environmental matrices?
- Techniques : Ion-selective electrodes (ISEs) calibrated with sodium acetate buffers to stabilize ionic strength and pH, avoiding interference from H⁺ or other cations. For example, Thermo Scientific Orion Fluoride ISE protocols can be adapted for sodium detection by adjusting buffer composition and validating against atomic absorption spectroscopy .
- Challenges : Address matrix effects (e.g., organic matter in soil) using standard addition methods or chelating agents to isolate Na⁺ signals .
Q. How does the common ion effect influence this compound solubility in synthetic chemical reactions?
- Experimental Framework : Introduce controlled amounts of sodium salts (e.g., NaCl, Na₂SO₄) into reaction systems and monitor precipitation or dissociation via conductivity measurements or gravimetric analysis. For instance, sodium acetate suppresses acetic acid ionization, providing a model for studying ion-pair formation .
- Quantitative Analysis : Apply Le Chatelier’s principle and solubility product constants (Ksp) to predict shifts in equilibrium under varying Na⁺ concentrations .
Advanced Research Questions
Q. What strategies enhance this compound diffusion kinetics in nanostructured electrode materials for sodium-ion batteries?
- Material Synthesis : Use precipitation-transformation methods to synthesize nanocomposites (e.g., Sb₂Se₃/rGO) with sub-20 nm particle sizes, increasing surface area and reducing ion diffusion barriers. Graphene integration mitigates volume expansion and improves electronic conductivity .
- Characterization : Pair electrochemical impedance spectroscopy (EIS) with in situ TEM to correlate Na⁺ diffusion pathways with structural stability during charge/discharge cycles .
Q. How do voltage-gated sodium channels achieve selective ion permeation, and can biomimetic models replicate this selectivity?
- Computational Modeling : Simulate channel filter dynamics using molecular dynamics (MD) with carboxylate-functionalized nanopores. High voltage sensitivity (kₐ ≈ 4–6 mV) and Arrhenius-type activation kinetics are critical for replicating natural channel selectivity .
- Experimental Validation : Compare synthetic channels’ permeation rates (e.g., using patch-clamp electrophysiology) with natural systems to assess Na⁺/K⁺ selectivity ratios .
Q. What mechanisms underlie contradictory findings in this compound’s role in neuronal encoding efficiency?
- Theoretical-Experimental Integration : Test single-compartment neuron models with Hodgkin-Huxley equations to quantify how Na⁺ current kinetics (activation/inactivation rates) affect action potential initiation bandwidth. For example, high sodium channel density increases encoding speed but requires precise ion gradient maintenance .
- Contradiction Resolution : Reconcile discrepancies by controlling for background input correlations and channel subtype variability across experimental preparations .
Q. Methodological Resources
- Data Reproducibility : Follow NIH/Nap protocols for systematic literature reviews, emphasizing risk-of-bias assessments and fidelity of intervention in sodium-related health studies .
- Synthesis Protocols : Reference pseudoboehmite synthesis methods to isolate this compound effects in aluminosilicate frameworks, using aluminum precursors and acetate ions .
Comparaison Avec Des Composés Similaires
Alkali Metal Ions: Sodium (Na⁺) vs. Lithium (Li⁺) and Potassium (K⁺)
Sodium ions share electrochemical similarities with lithium and potassium but exhibit distinct physicochemical properties (Table 1).
Table 1: Comparative Properties of Alkali Metal Ions
Property | Na⁺ | Li⁺ | K⁺ |
---|---|---|---|
Ionic radius (Å) | 0.95 | 0.76 | 1.33 |
Abundance (Earth’s crust) | ~2.6% | 0.006% | ~2.4% |
Standard reduction potential (V) | -2.71 | -3.04 | -2.93 |
Energy density (Wh/kg) | ~160 | 200–250 | ~100 |
Diffusion kinetics | Moderate | Fast | Slow |
- Electrochemical Performance : SIBs exhibit lower energy density than LIBs due to Na⁺’s larger ionic radius, which slows ion diffusion and reduces reversible capacity. However, sodium’s abundance lowers raw material costs by ~30% compared to lithium .
- Structural Compatibility : Sodium analogues of lithium compounds (e.g., Na₃V₂(PO₄)₃ vs. LiFePO₄) show comparable intercalation chemistry but require structural modifications (e.g., expanded lattice spacing) to accommodate Na⁺ .
- Biological Roles : Sodium and potassium ions work synergistically in ion channels (e.g., Na⁺/K⁺-ATPase), but Na⁺’s smaller size compared to K⁺ allows selective binding in voltage-gated channels .
Organic Sodium Salts vs. Lithium and Potassium Salts
Organic sodium salts, such as sodium indigo carmine, demonstrate reversible redox activity in SIBs. Their volume changes during ion insertion/extraction (~5–10%) are smaller than those of inorganic compounds (~15–20%) . In contrast, lithium-based organic salts (e.g., lithium oxalate) face challenges with solubility and stability. Sodium’s ability to form stable crystalline salts with carboxylates and sulfonates enables high cycling stability (>1,000 cycles) in organic electrodes .
Sodium Arsenite/Arsenate vs. Pure Sodium Ions
Sodium arsenite (NaAsO₂) and sodium arsenate (Na₃AsO₄) are toxic arsenic compounds that interact with human genes differently than pure Na⁺:
- Gene Interactions: Sodium arsenite interacts with 793 genes, including those linked to oxidative stress and carcinogenesis, while pure Na⁺ regulates ion channels and transporters (e.g., NHE3, NKCC1) .
- Toxicity Mechanisms : Arsenite’s toxicity arises from its metabolism into reactive arsenite ions, which disrupt cellular redox balance, unlike Na⁺, which primarily affects osmotic pressure .
Sodium in Solid Electrolytes vs. Other Ions
Sodium-based solid electrolytes, such as Na₃Zr₂Si₂PO₁₂, exhibit ionic conductivities of ~10⁻³ S/cm at 25°C, comparable to lithium garnet electrolytes (~10⁻⁴ S/cm). However, sodium’s larger ionic radius requires vacancy-rich crystal structures (e.g., Na₁.ₓMg₁₋ₓ/₂SO₄F) for efficient ion transport . In contrast, magnesium and calcium ions face higher diffusion barriers due to their +2 charge .
Sodium Channel Blockers vs. Other Ion-Targeting Compounds
Sodium channel blockers (e.g., lidocaine) bind to voltage-gated Na⁺ channels via hydrogen bonds and π-π interactions, similar to potassium channel blockers like tetraethylammonium. However, Na⁺’s smaller size allows tighter interactions with conserved residues (e.g., Asp332 in dopamine receptors), altering ligand-binding affinities by up to 50% in the presence of Na⁺ .
Research Findings and Data Tables
Table 2: Sodium vs. Lithium in Battery Electrodes
Material | Specific Capacity (Na⁺) | Specific Capacity (Li⁺) | Cycling Stability (Na⁺) |
---|---|---|---|
Prussian Blue Analogue | ~70 mAh/g | ~120 mAh/g | >1,000 cycles |
Na₃V₂(PO₄)₃ | ~117 mAh/g | ~165 mAh/g (Li₃V₂(PO₄)₃) | ~90% after 500 cycles |
Hard Carbon | ~300 mAh/g | ~350 mAh/g | ~80% after 1,000 cycles |
Table 3: Sodium-Dependent Gene Interactions in Toxicology
Compound | Genes Interacted | Overlap with Na⁺-Related Genes |
---|---|---|
Sodium arsenite | 793 | 20 (e.g., TP53, SOD1) |
Sodium arsenate | 230 | 12 (e.g., GSTP1, CAT) |
Pure Na⁺ (physiological) | ~500 (ion channels/transporters) | N/A |
Source:
Propriétés
IUPAC Name |
sodium(1+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQFGJONOIPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037671 | |
Record name | Sodium ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
22.9897693 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sodium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17341-25-2, 7440-23-5 | |
Record name | Sodium ion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17341-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium cation | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR4M0NH37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sodium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97.82 °C | |
Record name | Sodium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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